2-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and applications in medicinal chemistry. This compound features a benzamide moiety linked to a tetrazole ring, which imparts unique chemical and biological properties. The molecular formula for this compound is , and it has garnered interest due to its potential applications in pharmaceuticals and materials science.
This compound can be synthesized through various chemical methods, with its structure allowing for significant versatility in modifications and applications. The synthesis typically involves the formation of the benzamide core and the introduction of the tetrazole group through established organic reactions.
2-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is classified as an organic heterocyclic compound, specifically a tetrazole derivative. Its structural components include:
The synthesis of 2-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide generally involves two main steps:
The reaction conditions typically require careful control of temperature and time to optimize yields. For instance, microwave-assisted synthesis has been reported to enhance efficiency and yield in synthesizing tetrazoles by significantly reducing reaction times while providing high purity products .
The molecular structure of 2-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide can be represented as follows:
The presence of both methoxy groups and the tetrazole ring contributes to its unique reactivity and interaction properties.
2-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide can participate in various chemical reactions:
Common reagents for these reactions include sodium hydroxide or potassium carbonate for substitutions, while oxidizing agents like potassium permanganate are used for oxidation processes.
The mechanism of action of 2-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The tetrazole group can mimic carboxylate groups in biological systems, allowing the compound to inhibit enzymes or bind to receptors effectively. This interaction modulates biochemical pathways, potentially exerting therapeutic effects against various diseases.
While specific physical properties such as boiling point and melting point are not universally documented, general characteristics include:
Relevant chemical properties include:
The compound's stability under various conditions is crucial for its application in pharmaceutical formulations.
2-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has several applications in scientific research:
Tetrazole rings represent a privileged heterocyclic scaffold in drug design due to their bioisosteric equivalence to carboxylic acids and unique physicochemical properties. Unlike carboxylic acids, the tetrazole moiety (pKa ~4.9) exhibits higher metabolic stability and enhanced cell membrane permeability while maintaining a comparable acidic profile, enabling improved pharmacokinetic behavior. This five-membered ring system—comprising four nitrogen atoms and one carbon atom—serves as a hydrogen bond acceptor and donor, facilitating targeted molecular interactions with biological macromolecules [1] [4]. The significance of tetrazole is underscored by its presence in clinically validated agents such as losartan (antihypertensive) and cefazolin (antibiotic). Recent studies highlight its role in enhancing anticancer potency; bioisosteric replacement of triazole with tetrazole in benzamide-thiazole hybrids yielded compounds with nanomolar cytotoxicity against leukemia K-562 cells, attributed to improved target engagement and cellular uptake [1].
Table 1: Comparative Properties of Tetrazole vs. Carboxylic Acid Bioisosteres
| Property | Tetrazole | Carboxylic Acid |
|---|---|---|
| pKa | ~4.9 | ~4.2 |
| Metabolic Stability | High | Moderate-Low |
| Hydrogen Bond Capacity | 2–3 sites | 1–2 sites |
| Log P (Lipophilicity) | Lower than carboxylic acid | Variable |
| Membrane Permeability | Enhanced | Limited |
Benzamide-tetrazole hybrids exemplify strategic molecular hybridization, leveraging synergistic interactions to optimize pharmacological profiles. Benzamide moieties confer structural rigidity and facilitate hydrogen bonding with target proteins, while tetrazoles enhance solubility and serve as carboxylic acid mimetics. This dual functionality was demonstrated in the design of N-(5-benzylthiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide derivatives, where replacing a triazole ring with tetrazole amplified anti-leukemic activity 40-fold (IC₅₀ from micromolar to nanomolar range). Structure-activity relationship (SAR) analyses confirmed that the tetrazole’s nitrogen geometry enabled optimal π-π stacking and hydrogen bonding with residues in the Bcl-2 apoptotic regulator [1] [2]. Similarly, tetrazole-dianisidine hybrids exhibited potent Bcl-2 inhibition, with molecular docking confirming tetrazole’s role in anchoring to the protein’s BH3 binding groove [2]. This bioisosteric approach mitigates metabolic liabilities inherent in carboxylic acids while preserving critical electrostatic interactions.
Table 2: SAR Analysis of Tetrazole-Benzamide Hybrids in Anticancer Research
| Core Structure | Bioisostere | IC₅₀ (K-562 cells) | Key Interactions |
|---|---|---|---|
| (5-Benzylthiazol-2-yl)benzamide | 1,2,3-Triazole | 2.02–4.70 µM | Van der Waals, moderate H-bonding |
| (5-Benzylthiazol-2-yl)benzamide | Tetrazole | 56.4 nM | Strong H-bonding, π-π stacking |
| Dianisidine-benzamide | None | >100 µM | Weak hydrophobic interactions |
| Dianisidine-tetrazole hybrid | Tetrazole | 12.5 µM* | Bcl-2 active site anchoring |
*Data for compound 5 against SW620 colorectal cancer cells [2]
Tetrazole-benzamide hybrids show emerging potential in targeting G protein-coupled receptors (GPCRs), particularly purinergic receptors (P2Y subtypes) implicated in oncology and immunology. The tetrazole ring mimics nucleotide phosphate groups, enabling competitive binding to nucleotide-recognizing domains. For example, ectonucleotidase inhibitors incorporating tetrazoles disrupt ATP-to-adenosine conversion—a pathway governed by P2Y receptors—thereby modulating tumor microenvironment immunosuppression [5]. Molecular dynamics simulations reveal that tetrazole’s nitrogen atoms coordinate with key residues (e.g., Lys⁵³⁰ and Arg³⁴⁵ in P2Y₁₂), mimicking endogenous nucleotides like ADP. Compound 2-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide structurally aligns with known P2Y₂ agonists due to its benzamide linker and tetrazole’s anionic character at physiological pH. This scaffold’s adaptability allows diversification toward P2Y subtype selectivity, critical for treating inflammation, thrombosis, and cancer [5].
The synthetic tractability of 2-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide enhances its utility in lead optimization. Tetrazole rings are efficiently installed via [2+3] cycloaddition between nitriles and azides, while benzamide bonds form via coupling 2-methoxybenzoic acid with 4-(tetrazol-1-yl)aniline. Key advantages include:
Physicochemical profiling of 2-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide (molecular weight: 309.3 g/mol; hydrogen bond donors/acceptors: 1/6) confirms drug-like properties aligned with Lipinski’s rule of five, underscoring its viability as a versatile intermediate for generating focused libraries targeting GPCRs or apoptotic regulators [4] [8].
CAS No.: 52946-22-2
CAS No.: 11006-78-3
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: 62332-76-7